6-(Bromometil)-1H-indazol

Descripción general

Descripción

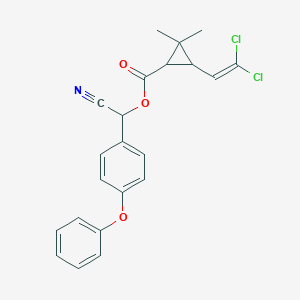

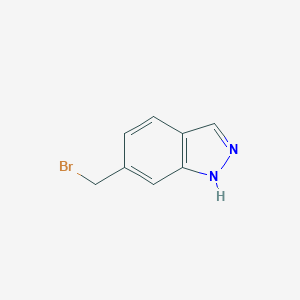

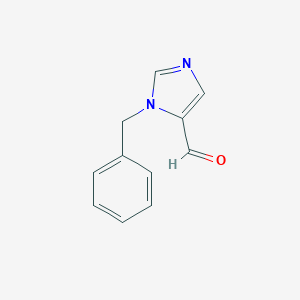

6-(Bromomethyl)-1H-indazole is a brominated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fusion of a benzene ring and a pyrazole ring. The presence of a bromomethyl group at the 6-position of the indazole ring system is a significant structural feature that can influence the chemical and physical properties of the compound.

Synthesis Analysis

The synthesis of brominated indazole derivatives has been explored in various studies. For instance, the synthesis of photochromic brominated biindenylidenediones from their non-brominated precursors has been reported, demonstrating the impact of bromine substitution on the properties of the resulting compounds . Another study describes the synthesis of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione through a 1,3-dipolar cycloaddition followed by a bromination reaction . These methods highlight the reactivity of indazole derivatives and the potential for further functionalization at specific positions on the indazole ring.

Molecular Structure Analysis

The molecular structure of brominated indazole derivatives has been determined using single-crystal X-ray diffraction methods. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was elucidated, revealing a monoclinic space group with specific cell dimensions and molecular arrangement . Such structural analyses are crucial for understanding the three-dimensional conformation and potential intermolecular interactions of these compounds.

Chemical Reactions Analysis

Brominated indazoles can undergo various chemical reactions due to the presence of the reactive bromomethyl group. This group can participate in further substitution reactions, potentially leading to a wide range of derivatives with diverse biological and physical properties. The reactivity of the bromomethyl group also allows for the potential synthesis of polymers or the creation of larger molecular architectures through cross-linking reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indazoles can be significantly affected by the bromine substitution. For instance, the introduction of bromine atoms can alter the photochromic and photomagnetic properties of the compounds, as observed in the study of brominated biindenylidenediones . Additionally, the presence of bromine can influence the electronic properties, such as the molecular electrostatic potential and natural bond orbital (NBO) characteristics, which are important for understanding the reactivity and interaction of these molecules with other chemical species.

Aplicaciones Científicas De Investigación

Síntesis de Copolímeros en Bloque

“6-(Bromometil)-1H-indazol” se puede usar en la síntesis de copolímeros en bloque. Por ejemplo, se ha utilizado en la síntesis de copolímeros en bloque de poli(estireno-b-metacrilato de metilo) a través de la polimerización de transferencia de cadena reversible de adición-fragmentación (RAFT) . Se evaluaron los parámetros principales, como la concentración y el tiempo que afectan la reacción .

Brominación Radical Inducida por Luz Visible

Este compuesto también se puede usar en la brominación radical inducida por luz visible. Un estudio mostró que la bromación del 6-metil-[1,3]dioxolo[4,5-g]quinolina-7-carboxilato de etilo se llevó a cabo eficazmente con N-bromosuccinimida utilizando un bulbo de tungsteno de 150 W como iniciador, lo que condujo al producto monobromo deseado 6-(bromometil)-[1,3]dioxolo[4,5-g]quinolina-7-carboxilato de etilo .

Síntesis de Derivados de Quinolina

“this compound” se puede usar en la síntesis de derivados de quinolina. Por ejemplo, se ha utilizado en la síntesis de éteres diéteres simétricos que contienen 2-quinolylmetoxifenilo a través de la reacción de Williamson .

Mecanismo De Acción

Target of Action

Bromomethyl compounds have been known to interact with proteins like cereblon . Cereblon is a protein targeted by a class of immunomodulatory drugs . It’s worth noting that the exact target can vary depending on the specific structure of the compound and the biological context in which it is used.

Mode of Action

Bromomethyl compounds have been known to crosslink and intercalate with dna . This suggests that 6-(Bromomethyl)-1H-indazole might interact with its targets, possibly causing changes in their function or structure .

Biochemical Pathways

These could include pathways involved in DNA replication, transcription, and repair .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and interactions with biological molecules can influence its absorption and distribution within the body .

Result of Action

Given its potential to interact with dna, it could potentially cause changes in gene expression or induce dna damage . These effects could potentially influence cell function and viability.

Action Environment

The action, efficacy, and stability of 6-(Bromomethyl)-1H-indazole can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific cellular context. For instance, the compound’s reactivity and stability could be affected by the presence of other reactive species in the environment .

Propiedades

IUPAC Name |

6-(bromomethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGQBMKELZCPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595145 | |

| Record name | 6-(Bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152626-91-0 | |

| Record name | 6-(Bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)